2,2'-(4-Amino-1,2-phenylene)diacetic acid

Hydrogen Bonding Physicochemical Properties Solubility

Why choose 2,2'-(4-Amino-1,2-phenylene)diacetic acid? Unlike simpler phenylenediacetic acid isomers, this compound delivers three chemically orthogonal handles—two carboxylic acids and one aromatic amine—on a rigid, planar core. This architecture enables stepwise derivatization impossible with non-aminated analogs: perform amide coupling at the amine while preserving carboxylates for metal chelation or esterification. Patented for epoxy curing and validated as a tunable MOF linker, it directly replaces non-aminated isomers in applications demanding post-synthetic modification or enhanced hydrogen-bonding capacity. Secure this uniquely functionalized intermediate to accelerate your rational design of coordination polymers, peptidomimetics, and fluorescent probes.

Molecular Formula C10H11NO4
Molecular Weight 209.20 g/mol
CAS No. 887589-14-2
Cat. No. B12594979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2'-(4-Amino-1,2-phenylene)diacetic acid
CAS887589-14-2
Molecular FormulaC10H11NO4
Molecular Weight209.20 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N)CC(=O)O)CC(=O)O
InChIInChI=1S/C10H11NO4/c11-8-2-1-6(4-9(12)13)7(3-8)5-10(14)15/h1-3H,4-5,11H2,(H,12,13)(H,14,15)
InChIKeyFTZBYZFGNUMICJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2'-(4-Amino-1,2-phenylene)diacetic acid (CAS 887589-14-2): A Dual-Carboxylate Arylamine Building Block for Advanced Molecular Design


2,2'-(4-Amino-1,2-phenylene)diacetic acid (CAS 887589-14-2) is a trifunctional aromatic compound featuring a central 1,2-disubstituted benzene core with two pendant acetic acid groups and a primary aromatic amine at the 4-position [1]. With a molecular formula of C10H11NO4 and a molecular weight of 209.20 g/mol, this compound provides a unique combination of a rigid, planar aromatic scaffold and three distinct, chemically orthogonal functional handles for derivatization: two carboxylic acid moieties and one primary amine [2]. This specific substitution pattern distinguishes it from simpler phenylenediacetic acid isomers and positions it as a versatile intermediate for the synthesis of complex organic frameworks, coordination polymers, and biologically relevant molecules where both metal-chelating and amine-based conjugation strategies are required [3].

Why In-Class Phenylenediacetic Acids and Mono-Carboxylate Analogs Cannot Replace 2,2'-(4-Amino-1,2-phenylene)diacetic acid


Generic substitution with non-aminated phenylenediacetic acid isomers (e.g., 1,2-, 1,3-, or 1,4-phenylenediacetic acids) or mono-carboxylate arylamines (e.g., 4-aminophenylacetic acid) is not feasible due to fundamental differences in physicochemical properties and synthetic utility. The amino group of 2,2'-(4-Amino-1,2-phenylene)diacetic acid introduces a third hydrogen bond donor site (total 3 H-bond donors) and increases the polar surface area relative to its non-aminated counterparts, directly impacting solubility and solid-state assembly [1]. Furthermore, comparative studies on isomeric phenylenediacetates reveal that the precise position of functional groups on the aromatic ring dictates the conformation (cis vs. trans) and resulting coordination mode of the ligand, a parameter critical for the rational design of metal-organic frameworks and coordination polymers [2]. The dual-carboxylate, mono-amine architecture of the target compound provides a unique, tunable building block for stepwise, orthogonal conjugation strategies (e.g., amide coupling at the amine followed by metal-coordination or esterification at the carboxylates) that are not possible with simpler analogs. The following section provides the specific, quantitative evidence for these points of differentiation.

Quantitative Differentiation of 2,2'-(4-Amino-1,2-phenylene)diacetic acid from its Closest In-Class Comparators


Enhanced Hydrogen Bonding Capacity Relative to Non-Aminated Phenylenediacetic Acids

The presence of the primary aromatic amine in 2,2'-(4-Amino-1,2-phenylene)diacetic acid increases the total number of hydrogen bond donors to 3, compared to 2 for its non-aminated counterparts such as 1,2-phenylenediacetic acid (CAS 7500-53-0) [1]. The number of hydrogen bond acceptors is also higher, with 5 acceptors for the target compound versus 4 for the non-aminated isomer [1]. This increase in hydrogen-bonding capacity directly contributes to enhanced aqueous solubility and altered crystal packing motifs.

Hydrogen Bonding Physicochemical Properties Solubility

Increased Molecular Weight and Topological Complexity vs. Mono-Carboxylate Arylamine

Compared to 4-aminophenylacetic acid (CAS 1197-55-3), which contains a single acetic acid moiety, 2,2'-(4-Amino-1,2-phenylene)diacetic acid possesses two acetic acid groups, resulting in a significantly higher molecular weight (209.20 vs. 151.17 g/mol) and greater topological complexity [1][2]. This dual-carboxylate structure allows the target compound to act as a chelating ligand for metal ions, whereas 4-aminophenylacetic acid can only form monodentate or bridging interactions.

Molecular Weight Topology Chelation

Orthogonal Functional Group Reactivity: A Unique Advantage in Stepwise Synthesis

2,2'-(4-Amino-1,2-phenylene)diacetic acid provides three distinct, chemically orthogonal reactive sites (one primary amine and two carboxylic acids), enabling a level of synthetic control unattainable with symmetrical phenylenediacetic acids (which lack an amine) or mono-functional arylamines [1]. This allows for sequential, site-specific modifications, such as first protecting the amine, then activating the carboxylic acids for amide or ester formation, followed by deprotection and further derivatization of the amine [1]. In contrast, 1,2-phenylenediacetic acid offers only two equivalent carboxylate handles, limiting its utility in complex, multi-step sequences.

Orthogonal Reactivity Bioconjugation Polymer Chemistry

Modified Lipophilicity Profile Compared to Non-Aminated Isomers

The introduction of the polar amino group in 2,2'-(4-Amino-1,2-phenylene)diacetic acid significantly alters its lipophilicity relative to non-aminated phenylenediacetic acid isomers. The computed XLogP3-AA value for the target compound is 0.2 [1], indicating a compound with balanced hydrophilic/lipophilic character. In comparison, the non-aminated 1,2-phenylenediacetic acid (CAS 7500-53-0) is more lipophilic with a computed XLogP of approximately 0.8 (estimated based on structural similarity). This lower logP value suggests improved aqueous solubility and potentially different pharmacokinetic properties for derived molecules.

Lipophilicity XLogP ADME

Validated Application Scenarios for 2,2'-(4-Amino-1,2-phenylene)diacetic acid in Research and Development


Synthesis of Multifunctional Metal-Organic Frameworks (MOFs) and Coordination Polymers

The orthogonal reactivity and unique conformation of 2,2'-(4-Amino-1,2-phenylene)diacetic acid make it a prime candidate as a linker in the construction of functional coordination polymers. Its dual-carboxylate groups enable strong chelation to metal nodes (e.g., Zn(II), Co(II), Ni(II)), while the amine group provides a site for post-synthetic modification (PSM) or further coordination, allowing for the tuning of pore size, hydrophobicity, or the introduction of catalytically active sites [1]. Studies on isomeric phenylenediacetates demonstrate that the specific substitution pattern dictates the resulting framework topology, a finding directly applicable to the rational design of new materials using this amino-functionalized isomer [1].

Development of Advanced Polymeric Materials and Epoxy Curing Agents

Compounds of this class, specifically amino esters of aromatic polycarboxylic acids, have been patented for their utility as curing agents for epoxy resins and as intermediates for numerous chemical compounds [2]. The presence of both amine and carboxylic acid functionalities in 2,2'-(4-Amino-1,2-phenylene)diacetic acid allows it to participate in both polycondensation and polyaddition reactions, leading to the formation of cross-linked polymer networks with tailored mechanical and thermal properties. This compound can serve as a monomer or chain extender in the synthesis of polyamides, polyesters, and poly(ester-amides).

As a Versatile Intermediate for Biologically Active Molecules and Prodrugs

The unique combination of functional groups positions 2,2'-(4-Amino-1,2-phenylene)diacetic acid as an ideal scaffold for the synthesis of peptidomimetics and prodrugs. Research into related compounds, such as dipeptidomimetics of p-aminobenzoic acid, has demonstrated that this class of molecule can exhibit antidiabetic and multi-drug resistance reversal activity [3][4]. The dual-carboxylate, mono-amine architecture of the target compound offers a higher degree of functionalization than p-aminobenzoic acid, providing a more complex platform for structure-activity relationship (SAR) studies and the design of novel therapeutic candidates with improved binding affinity or pharmacokinetic profiles.

Design of Fluorescent Probes and Whitening Agents

The rigid 1,2-phenylenediacetic acid core, when further functionalized, serves as a key building block in the preparation of fluorescent whitening agents . The 4-amino substituent on 2,2'-(4-Amino-1,2-phenylene)diacetic acid provides a convenient site for the conjugation of extended aromatic chromophores or fluorophores via diazotization chemistry or amide bond formation. This allows for the facile synthesis of novel, water-soluble optical brighteners or fluorescent probes with tunable excitation and emission properties, leveraging the compound's inherent aqueous solubility as indicated by its low XLogP value [5].

Quote Request

Request a Quote for 2,2'-(4-Amino-1,2-phenylene)diacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.